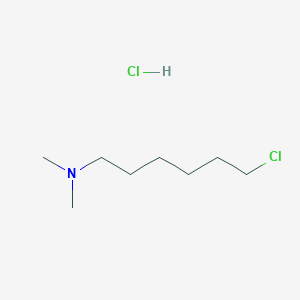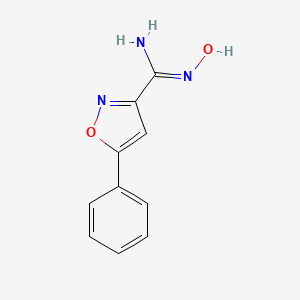
6-Chloro-N,N-dimethylhexan-1-amine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Chloro-N,N-dimethylhexan-1-amine hydrochloride is an organic compound with the molecular formula C8H18ClN. It is a derivative of hexanamine, where the amine group is substituted with a chlorine atom and two methyl groups. This compound is often used in various chemical reactions and has applications in different fields such as chemistry, biology, and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-N,N-dimethylhexan-1-amine hydrochloride typically involves the reaction of 6-chlorohexan-1-amine with dimethylamine. The reaction is carried out under controlled conditions to ensure the proper substitution of the amine group. The general reaction can be represented as:
[ \text{6-chlorohexan-1-amine} + \text{dimethylamine} \rightarrow \text{6-Chloro-N,N-dimethylhexan-1-amine} ]
The reaction is usually performed in an organic solvent such as ethanol or methanol, and the product is purified through distillation or recrystallization.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale synthesis using similar reaction conditions. The process is optimized for high yield and purity, often involving continuous flow reactors and automated purification systems.
Análisis De Reacciones Químicas
Types of Reactions
6-Chloro-N,N-dimethylhexan-1-amine hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles such as hydroxide, cyanide, or thiolate ions.
Oxidation Reactions: The compound can be oxidized to form corresponding amine oxides.
Reduction Reactions: Reduction of the compound can lead to the formation of secondary or primary amines.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide, potassium cyanide, and sodium thiolate. The reactions are typically carried out in polar solvents such as water or dimethyl sulfoxide (DMSO).
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or peracids are used under mild conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products Formed
Substitution Reactions: Products include 6-hydroxy-N,N-dimethylhexan-1-amine, 6-cyano-N,N-dimethylhexan-1-amine, and 6-thio-N,N-dimethylhexan-1-amine.
Oxidation Reactions: The major product is 6-Chloro-N,N-dimethylhexan-1-amine oxide.
Reduction Reactions: Products include N,N-dimethylhexan-1-amine and hexan-1-amine.
Aplicaciones Científicas De Investigación
6-Chloro-N,N-dimethylhexan-1-amine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.
Mecanismo De Acción
The mechanism of action of 6-Chloro-N,N-dimethylhexan-1-amine hydrochloride involves its interaction with specific molecular targets. The chlorine atom and the dimethylamine group play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biochemical effects. The exact pathways and targets depend on the specific application and context of its use.
Comparación Con Compuestos Similares
Similar Compounds
6-Chlorohexan-1-amine: Lacks the dimethylamine substitution.
N,N-Dimethylhexan-1-amine: Lacks the chlorine substitution.
6-Hydroxy-N,N-dimethylhexan-1-amine: Hydroxy group instead of chlorine.
Uniqueness
6-Chloro-N,N-dimethylhexan-1-amine hydrochloride is unique due to the presence of both the chlorine atom and the dimethylamine group This combination imparts specific chemical properties and reactivity that are not observed in the similar compounds listed above
Propiedades
Fórmula molecular |
C8H19Cl2N |
|---|---|
Peso molecular |
200.15 g/mol |
Nombre IUPAC |
6-chloro-N,N-dimethylhexan-1-amine;hydrochloride |
InChI |
InChI=1S/C8H18ClN.ClH/c1-10(2)8-6-4-3-5-7-9;/h3-8H2,1-2H3;1H |
Clave InChI |
HRXWJKCZVIVUBN-UHFFFAOYSA-N |
SMILES canónico |
CN(C)CCCCCCCl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Ethyl octahydrocyclopenta[c]pyrrole-5-carboxylate](/img/structure/B12958268.png)











